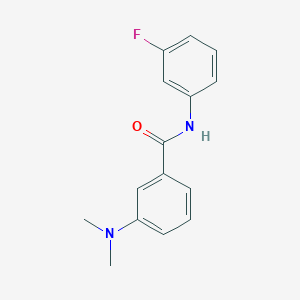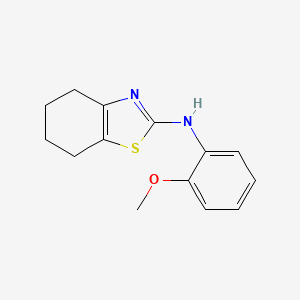![molecular formula C12H16N2O3 B5553127 5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone, also known as HDP-101 or PBT-1, is a small molecule drug that has shown potential in treating various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research into pyrrolidinone derivatives, such as 5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone, often focuses on the synthesis and characterization of these compounds due to their potential applications in various fields, including medicinal chemistry and materials science. For example, the study by Singh et al. (2014) on the synthesis of a pyrrole chalcone derivative, highlights the importance of spectroscopic analyses and quantum chemical calculations in understanding the molecular structure and potential interactions of pyrrolidinone derivatives. Such research underscores the utility of these compounds as building blocks for the development of heterocyclic compounds with various applications (Singh, R. N., Rawat, Poonam, & Sahu, S., 2014).
Photolytic Breakdown Studies
Another aspect of scientific research on pyrrolidinone derivatives involves understanding their behavior under specific conditions, such as photolytic breakdown. Davies and Slater (1986) conducted studies using electron spin resonance spectroscopy to explore the photolytic decomposition of hydroperoxides, demonstrating the formation of various radicals. Such studies provide insights into the chemical stability and reactivity of pyrrolidinone derivatives under light exposure, which is crucial for their potential applications in photochemistry and materials science (Davies, M., & Slater, T., 1986).
Biological Molecule Structures
Pyrrolidinone derivatives also play a critical role in the structure of many important biological molecules. The review by Anderson and Liu (2000) on pyrrole and pyrrolidinone derivatives highlights their significance in forming the structural basis for biological molecules like heme and chlorophyll. This emphasizes the biological and pharmaceutical relevance of researching pyrrolidinone derivatives, particularly in drug design and synthesis, where understanding the underlying chemistry can lead to the development of new therapeutic agents (Anderson, L. R., & Liu, Kou-Chang, 2000).
Catalysis and Synthetic Applications
Furthermore, research into pyrrolidinone derivatives has significant implications for catalysis and synthetic chemistry. Yang et al. (2009) demonstrated the use of a chiral Cr(III)(salen)Cl complex for the enantioselective intramolecular addition of tertiary enamides to ketones, yielding highly enantioenriched 1H-pyrrol-2(3H)-one derivatives. This showcases the potential of pyrrolidinone derivatives in asymmetric synthesis and catalysis, providing a pathway to synthesize enantioenriched compounds with high yields and selectivity (Yang, Luo, Wang, De‐Xian, Huang, Zhi-tang, & Wang, Mei-Xiang, 2009).
Propiedades
IUPAC Name |
5-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-14(7-12(8,2)17)11(16)9-3-4-10(15)13-5-9/h3-5,8,17H,6-7H2,1-2H3,(H,13,15)/t8-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSDEPDZTVASCN-PELKAZGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)


![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)
![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)
![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)